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Abstract
Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, primarily targets bacterial DNA

gyrase and topoisomerase IV. However, at concentrations significantly higher than those

achieved during standard antibacterial therapy, ciprofloxacin also exerts an inhibitory effect on

eukaryotic topoisomerase II. This technical guide provides an in-depth analysis of the

interaction between ciprofloxacin and eukaryotic topoisomerase II, summarizing key

quantitative data, detailing experimental protocols for studying this interaction, and illustrating

the proposed mechanisms of action. Unlike many anticancer agents that "poison"

topoisomerase II by stabilizing the DNA-enzyme cleavage complex, ciprofloxacin primarily

acts as a catalytic inhibitor, interfering with the enzyme's DNA relaxation activity. This can lead

to cell cycle arrest at the G2/M phase and, in some cases, the induction of apoptosis.

Understanding this off-target effect is crucial for evaluating the comprehensive pharmacological

profile of ciprofloxacin and its potential applications or toxicities in eukaryotic systems.

Introduction
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA arising

during replication, transcription, and recombination. Eukaryotic type II topoisomerases (Top2),

which include isoforms α and β, transiently cleave both strands of a DNA duplex to allow the

passage of another DNA segment, thereby altering DNA topology. Due to their critical role in

cell proliferation, Top2 enzymes are established targets for anticancer drugs.
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Ciprofloxacin's well-documented antibacterial mechanism involves the inhibition of bacterial

type II topoisomerases. Its effect on the eukaryotic counterparts is considerably weaker,

occurring at concentrations several orders of magnitude higher than those required for

antibacterial activity[1]. Nevertheless, this interaction has garnered interest for its potential

implications in drug side effects and for exploring the anticancer properties of

fluoroquinolones[2][3]. This guide synthesizes the current understanding of how ciprofloxacin
affects the function of eukaryotic topoisomerase II.

Quantitative Data on Ciprofloxacin's Activity
The inhibitory effect of ciprofloxacin on eukaryotic topoisomerase II is concentration-

dependent. The following tables summarize key quantitative findings from various studies.

Table 1: Inhibition of Eukaryotic Topoisomerase II
Activity by Ciprofloxacin

Parameter
Enzyme/Cell
Line

Concentration Effect Reference

Catalytic

Inhibition

Human

Topoisomerase

IIα & IIβ

200–300 µM
Inhibition of DNA

relaxation
[4][5]

DNA Damage

Human

lymphoblastoid

cells

80 µg/mL

Induction of

double-strand

DNA breaks

[6]

Mitochondrial

DNA Replication

In vivo (HeLa

cells)
80 µg/mL Impaired [7][8]

Table 2: Cytotoxicity of Ciprofloxacin in Eukaryotic
Cancer Cell Lines
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Cell Line Assay Value Reference

A549 (Non-small cell

lung cancer)
LC50 (48h) 19.5 µg/mL [2]

A549 (Non-small cell

lung cancer)
LC50 (48h) 102.1 µg/mL [2]

A-172 (Glioblastoma) IC50 388.6 µM [9]

SW480 (Colon

cancer)
IC50 160.4 µM ± 6.7 [9]

SW620 (Colon

cancer)
IC50 200.4 µM ± 4.9 [9]

PC3 (Prostate cancer) IC50 101.4 µM ± 3.6 [9]

A549 (Non-small cell

lung cancer)
IC50 133.3 µg/mL [9]

HepG2 (Liver cancer) IC50 60.5 µg/mL [9]

Mechanism of Action: Catalytic Inhibition and
Downstream Effects
Ciprofloxacin's primary mechanism of action on eukaryotic topoisomerase II is not as a

"poison" that stabilizes the cleavage complex, a hallmark of drugs like etoposide. Instead, at

high concentrations, it functions as a catalytic inhibitor, interfering with the ATP-dependent DNA

relaxation/supercoiling activity of the enzyme[4][5]. This inhibition can lead to the accumulation

of topological stress, ultimately impacting DNA replication and transcription.

The downstream cellular consequences of this inhibition include cell cycle arrest, primarily at

the G2/M checkpoint[2][10][11]. This arrest is thought to be a response to the compromised

DNA topology, preventing cells from entering mitosis with improperly segregated

chromosomes. In some cancer cell lines, prolonged G2/M arrest induced by ciprofloxacin can

trigger apoptosis[9][10][11].
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Figure 1. Proposed signaling pathway for ciprofloxacin-induced G2/M cell cycle arrest.

Experimental Protocols
Investigating the impact of ciprofloxacin on eukaryotic topoisomerase II involves several key

in vitro and cell-based assays.

In Vitro Topoisomerase II DNA Relaxation Assay
This assay assesses the ability of ciprofloxacin to inhibit the catalytic activity of topoisomerase

II, specifically its capacity to relax supercoiled plasmid DNA in the presence of ATP.

Methodology:

Reaction Mixture Preparation: On ice, prepare a reaction mixture containing 10x

topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 7.9, 1.75 M KCl, 1 mM EDTA, 50

mM MgCl₂, 25% glycerol), 10 mM ATP, and negatively supercoiled plasmid DNA (e.g.,

pBR322)[4][5][12].

Inhibitor Addition: Aliquot the reaction mixture into separate tubes. Add varying

concentrations of ciprofloxacin (typically in the range of 10-500 µM) or a vehicle control

(e.g., DMSO) to each tube[4][5].

Enzyme Addition and Incubation: Add purified human topoisomerase IIα or IIβ (e.g., 20-30

nM) to each reaction tube[4][5]. Mix gently and incubate at 37°C for 15-30 minutes[4][5][12].

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA

(e.g., 3 µL of 77.5 mM Na₂EDTA, 0.77% SDS)[4][5].
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Agarose Gel Electrophoresis: Add loading dye to the samples and resolve the DNA

topoisomers on a 1% agarose gel.

Visualization and Analysis: Stain the gel with ethidium bromide, visualize under UV light, and

quantify the amount of supercoiled and relaxed DNA. Inhibition is observed as a dose-

dependent increase in the supercoiled DNA form.
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Figure 2. Experimental workflow for the in vitro DNA relaxation assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b15604951?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Topoisomerase II DNA Cleavage Assay
This assay determines whether ciprofloxacin acts as a topoisomerase II "poison" by

stabilizing the covalent enzyme-DNA cleavage complex.

Methodology:

Reaction Setup: Prepare reaction mixtures containing a reaction buffer (e.g., 10 mM Tris-HCl

pH 7.9, 100 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 2.5% glycerol), supercoiled plasmid DNA,

and varying concentrations of ciprofloxacin[4][5]. A known Top2 poison like etoposide

serves as a positive control.

Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα or IIβ

(e.g., 150 nM) and incubate at 37°C for a short period (e.g., 6 minutes)[4][5].

Trapping the Cleavage Complex: Add SDS and EDTA to trap the covalent DNA-protein

complexes[4][5].

Protein Digestion: Add Proteinase K and incubate at 37°C for 30 minutes to digest the

topoisomerase[4][5].

Analysis: Analyze the DNA products by agarose gel electrophoresis. An increase in linear

and nicked circular DNA relative to the control indicates the stabilization of cleavage

complexes. Studies have shown that ciprofloxacin does not significantly increase DNA

cleavage by human topoisomerase II, unlike etoposide[4][5][13].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b15604951?utm_src=pdf-body
https://www.benchchem.com/product/b15604951?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.8b03428
https://pmc.ncbi.nlm.nih.gov/articles/PMC6648947/
https://pubs.acs.org/doi/10.1021/acsomega.8b03428
https://pmc.ncbi.nlm.nih.gov/articles/PMC6648947/
https://pubs.acs.org/doi/10.1021/acsomega.8b03428
https://pmc.ncbi.nlm.nih.gov/articles/PMC6648947/
https://pubs.acs.org/doi/10.1021/acsomega.8b03428
https://pmc.ncbi.nlm.nih.gov/articles/PMC6648947/
https://www.benchchem.com/product/b15604951?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.8b03428
https://pmc.ncbi.nlm.nih.gov/articles/PMC6648947/
https://www.researchgate.net/figure/Plasmid-DNA-cleavage-by-topoisomerase-IIa-and-IIb-in-the-presence-of-quinolones-A_fig2_331289308
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reaction Mix
(Buffer, Plasmid DNA)

Add Ciprofloxacin & Controls
(e.g., Etoposide)

Add Purified
Topoisomerase IIα or IIβ

Incubate at 37°C
(e.g., 6 min)

Trap Cleavage Complex
(SDS/EDTA)

Digest Protein
(Proteinase K)

Agarose Gel Electrophoresis

Quantify Linear & Nicked DNA

End

Click to download full resolution via product page

Figure 3. Experimental workflow for the in vitro DNA cleavage assay.
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Cell-Based G2/M Arrest Analysis
This assay evaluates the effect of ciprofloxacin on cell cycle progression in cultured

eukaryotic cells.

Methodology:

Cell Culture and Treatment: Culture a suitable cell line (e.g., A549, TK6 lymphoblastoid cells)

to approximately 50-60% confluency[2][11]. Treat the cells with various concentrations of

ciprofloxacin for a specified duration (e.g., 24-48 hours).

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in

cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in

a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell

cycle. An accumulation of cells in the G2/M phase in ciprofloxacin-treated samples

compared to controls indicates cell cycle arrest[2].

Conclusion and Future Directions
Ciprofloxacin's interaction with eukaryotic topoisomerase II is characterized by catalytic

inhibition at high, supra-therapeutic concentrations, rather than the stabilization of DNA

cleavage complexes. This activity can induce a G2/M cell cycle arrest and subsequent

apoptosis in various cancer cell lines, suggesting a potential, albeit weak, anticancer effect.

The data presented in this guide highlight that the concentrations required to affect eukaryotic

Top2 are significantly higher than those used for antibacterial purposes, making it unlikely to be

a primary cause of common adverse events in patients[4][5].

Future research should focus on:

Structure-Activity Relationship: Investigating derivatives of ciprofloxacin that may exhibit

enhanced and more selective inhibitory activity against eukaryotic topoisomerase II for
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potential therapeutic applications[9].

Isoform Specificity: Further elucidating the differential effects of ciprofloxacin on

topoisomerase IIα and IIβ, which could have implications for cell-type-specific toxicities.

In Vivo Relevance: Conducting further studies to determine if localized high concentrations of

ciprofloxacin in specific tissues could lead to clinically relevant inhibition of eukaryotic

topoisomerase II.

This technical guide provides a foundational understanding for researchers and professionals

in drug development, offering a summary of the quantitative effects, mechanistic insights, and

experimental approaches to study the impact of ciprofloxacin on this critical eukaryotic

enzyme.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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